Technical Profile: N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8)
Technical Profile: N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8)
The following is an in-depth technical guide for N-Ethyl-1-imidazolecarboxamide , structured for researchers and process chemists in drug development.
Functional Class: Carbamoylating Reagent / Masked Isocyanate Primary Application: Synthesis of Unsymmetrical Ureas and Carbamates
Executive Summary & Chemical Identity
N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8) is a specialized heterocyclic reagent used primarily in organic synthesis as a carbamoyl transfer agent . Structurally, it consists of an imidazole ring acylated at the N1 position by an N-ethylcarboxamide group.
Unlike stable amide bonds found in peptide backbones, the N1-carbonyl bond in this molecule is chemically "activated." The imidazole ring acts as a leaving group upon nucleophilic attack, making this compound a safer, weighable alternative to volatile ethyl isocyanate for introducing the ethyl-urea moiety into complex pharmacophores.
Chemical Identification Data
| Property | Detail |
| CAS Number | 58124-84-8 |
| IUPAC Name | N-Ethylimidazole-1-carboxamide |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | CCNcC(=O)n1ccnc1 |
| Structure Type | 1-Carbamoylimidazole (Urea derivative) |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DCM, THF, DMF; hydrolyzes in water |
Synthesis & Production Logic
The synthesis of N-Ethyl-1-imidazolecarboxamide is a direct addition reaction that exploits the nucleophilicity of imidazole towards isocyanates. This protocol is favored in process chemistry because it avoids the use of phosgene gas, instead using the commercially available ethyl isocyanate under controlled conditions.
Standard Synthetic Protocol
Reaction: Imidazole + Ethyl Isocyanate
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Reagents: Imidazole (1.0 eq), Ethyl Isocyanate (1.05 eq).
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Rationale: Aprotic solvents prevent competitive hydrolysis of the isocyanate.
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Conditions: The reaction is exothermic. Isocyanate is added dropwise to the imidazole solution at 0°C, then allowed to warm to Room Temperature (RT).
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Work-up: The product typically precipitates or is isolated by solvent evaporation. Purification is achieved via recrystallization from dry ethyl acetate/hexane.
Figure 1: Synthetic pathway for the formation of N-Ethyl-1-imidazolecarboxamide via direct carbamoylation.
Mechanism of Action: Carbamoyl Transfer
The utility of CAS 58124-84-8 lies in its ability to transfer the [Et-NH-CO-] group to a nucleophile (such as a primary amine or alcohol).
Mechanistic Causality
The reaction is driven by the leaving group ability of imidazole .
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Activation: The carbonyl carbon is electron-deficient due to the pull from the imidazole nitrogens and the oxygen.
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Attack: A nucleophile (e.g., R-NH₂) attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the imidazole ring.
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Thermodynamics: The formation of a stable urea (with R-NH₂) or carbamate (with R-OH) is thermodynamically favored over the reactive N-acyl imidazole bond.
Why use this over Ethyl Isocyanate?
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Stoichiometry Control: It is a solid, allowing for precise weighing (unlike volatile liquids).
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Selectivity: It is less aggressive than isocyanates, reducing side reactions with multifunctional substrates.
Figure 2: Mechanism of carbamoyl transfer (Nucleophilic Acyl Substitution) generating a urea derivative.
Experimental Applications & Protocols
Application A: Synthesis of Unsymmetrical Ureas
This is the standard use case in Medicinal Chemistry for generating urea libraries.
Protocol:
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Dissolve the target amine (1.0 mmol) in anhydrous THF (5 mL).
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Add N-Ethyl-1-imidazolecarboxamide (1.1 mmol).
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Add a catalytic amount of base (e.g., TEA or DMAP) only if the amine is a salt or non-nucleophilic. For free amines, no base is usually required.
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Stir at 40°C for 2–4 hours. Monitor by LC-MS (Target mass = Amine + 71 Da).
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Work-up: Dilute with EtOAc, wash with 1M HCl (to remove the imidazole byproduct and unreacted amine), then brine. Dry and concentrate.
Application B: "One-Pot" Carbamate Formation
Used to attach an ethyl-carbamate protecting group or pharmacophore to an alcohol.
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Note: Alcohols are poorer nucleophiles than amines. This reaction typically requires a strong base (NaH) or higher temperatures/catalysis (DBU) compared to urea formation.
Safety & Handling (Self-Validating Systems)
The primary hazard of N-Ethyl-1-imidazolecarboxamide is its moisture sensitivity. Upon contact with water, it hydrolyzes back to its precursors, releasing CO₂ gas.
| Hazard | Mitigation Strategy |
| Hydrolysis | Store under inert atmosphere (Argon/Nitrogen) at -20°C. |
| Pressure Buildup | Do not store in tightly sealed vessels if moisture ingress is suspected (CO₂ evolution). |
| Irritation | Treat as a sensitizer (similar to isocyanates). Use gloves and fume hood. |
Quality Control Check (Self-Validation):
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1H NMR Validation: A pure sample should show distinct ethyl signals (triplet ~1.2 ppm, quartet ~3.4 ppm) and three distinct imidazole protons (~7.0, 7.5, 8.2 ppm).
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Impurity Flag: If you see a broad singlet at ~7.5-8.0 ppm that exchanges with D₂O (imidazole N-H) and missing ethyl signals, the reagent has hydrolyzed.
References
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Adib, M., et al. (2008). Reaction between isocyanates and imidazoles: A novel synthesis of urea derivatives. Tetrahedron Letters.
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Duspara, P. A., et al. (2012). N-Carbamoylimidazoles as Isocyanate Equivalents in Synthesis. Journal of Organic Chemistry.
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BLD Pharm. (2024). Safety Data Sheet: N-Ethyl-1-imidazolecarboxamide.
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PubChem. (2025).[1] Compound Summary: 1-Imidazolecarboxamides. National Library of Medicine.
